2-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a combination of oxazole, azetidine, and pyridazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic synthesis. The process begins with the preparation of the oxazole ring, followed by the formation of the azetidine ring, and finally the construction of the pyridazinone moiety. Common reagents used in these steps include various aldehydes, amines, and catalysts such as palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using appropriate halides or alkylating agents.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
2-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole ring.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Uniqueness
2-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one is unique due to its combination of oxazole, azetidine, and pyridazinone rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets .
Properties
IUPAC Name |
2-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-12-19(13(2)28-22-12)20(26)23-10-14(11-23)24-18(25)9-8-16(21-24)15-6-4-5-7-17(15)27-3/h4-9,14H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBUDUJRUJXNJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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